molecular formula C10H8BrF3O2 B12856064 3-(2,2,2-Trifluoroethoxy)phenacyl bromide

3-(2,2,2-Trifluoroethoxy)phenacyl bromide

Cat. No.: B12856064
M. Wt: 297.07 g/mol
InChI Key: KMFUDMSEIOGPGB-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:

Biological Activity

3-(2,2,2-Trifluoroethoxy)phenacyl bromide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H8BrF3O
  • Molecular Weight : 303.08 g/mol

The biological activity of this compound is largely attributed to its trifluoromethyl group. This group enhances the compound's interaction with biological targets through:

  • Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with active sites on enzymes.
  • Electrostatic Interactions : The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the aromatic ring, facilitating interactions with substrates.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably:

  • α-Glucosidase Inhibition : The compound demonstrated an IC50 value of approximately 22.30 ± 0.80 µM, indicating moderate potency compared to standard inhibitors like acarbose (IC50 = 5.30 ± 0.30 µM) .
  • Urease Inhibition : It also showed promising activity against urease with an IC50 of 14.30 ± 3.90 µM .

Case Studies

  • Antibacterial Activity :
    • A study highlighted its effectiveness against Acinetobacter baumannii, a pathogen on the WHO priority list for antibiotic resistance. The compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL .
    • This activity is attributed to its ability to inhibit bacterial gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
  • Toxicological Assessment :
    • In vitro studies showed low cytotoxicity with less than 1% hemolysis at concentrations up to 100 μM, suggesting a favorable safety profile .

Research Findings Summary

Activity TypeIC50 / MIC ValueReference
α-Glucosidase22.30 ± 0.80 µM
Urease14.30 ± 3.90 µM
Antibacterial (A. baumannii)MIC = 8 μg/mL
Hemolysis<1% at 100 μM

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-bromo-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O2/c11-5-9(15)7-2-1-3-8(4-7)16-6-10(12,13)14/h1-4H,5-6H2

InChI Key

KMFUDMSEIOGPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CBr

Origin of Product

United States

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